1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione
Description
The exact mass of the compound 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-naphthalen-1-yl-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c16-11-12-13-14-15(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFRGNOIJAGRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=S)N=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162384 | |
| Record name | 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
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Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14331-22-7 | |
| Record name | 1,2-Dihydro-1-(1-naphthalenyl)-5H-tetrazole-5-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14331-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione | |
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| Record name | NSC508893 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione | |
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| Record name | 1,2-dihydro-1-naphthyl-5H-tetrazole-5-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.780 | |
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| Record name | 1-naphthalen-1-yltetrazole-5-thiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X59ZR29Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, nitrogen-rich heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. Among these, the tetrazole moiety stands out as a critical pharmacophore, often employed as a bioisostere for carboxylic acids, thereby improving the metabolic stability and bioavailability of drug candidates. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this class: 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione.
While specific literature on this exact molecule is sparse, this document, written from the perspective of a Senior Application Scientist, extrapolates from the well-established chemistry of tetrazole-5-thiones and the known biological activities of related naphthyl-containing compounds. We will delve into its chemical identity, plausible synthetic routes, expected analytical characteristics, and potential applications in drug discovery, providing a foundational understanding for researchers venturing into this promising chemical space.
Section 1: Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental identifiers and properties is paramount for any research endeavor. This section outlines the key chemical information for 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione.
Core Identifiers
Precise identification is the bedrock of scientific communication and reproducibility. The primary identifiers for 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione are summarized below.
| Identifier | Value |
| Chemical Name | 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione |
| CAS Number | 14331-22-7 |
| Molecular Formula | C₁₁H₈N₄S |
| Molecular Weight | 228.27 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2)N3C(=S)N=NN3 |
| InChI Key | InChIKey=... (Not readily available) |
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely published, we can predict its physicochemical properties based on its structure and by analogy to similar compounds. These predictions are crucial for anticipating its behavior in various experimental settings, from solubility to membrane permeability.
| Property | Predicted Value | Rationale/Significance |
| LogP | ~2.5 - 3.5 | The naphthyl group imparts significant lipophilicity, suggesting moderate to good cell permeability. |
| pKa | ~4.5 - 5.5 | The tetrazole-thione moiety is acidic, comparable to a carboxylic acid, which is critical for its potential as a bioisostere. |
| Hydrogen Bond Donors | 1 (N-H) | Influences solubility and potential for intermolecular interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (N atoms), 1 (S atom) | Multiple sites for hydrogen bonding can contribute to target binding and solubility in polar solvents. |
| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Suggests good potential for oral bioavailability based on established drug-likeness rules. |
Section 2: Synthesis and Mechanistic Insights
The synthesis of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione can be reliably achieved through a well-established and robust reaction: the [3+2] cycloaddition of an isothiocyanate with an azide. This approach is widely utilized for the preparation of 1-substituted-5H-tetrazole-5-thiones.
Proposed Synthetic Pathway
The most direct and efficient synthesis involves the reaction of 1-naphthyl isothiocyanate with sodium azide. The reaction is typically carried out in a suitable solvent, and the addition of a catalyst or a phase-transfer agent can enhance the reaction rate and yield.[1]
Caption: Proposed synthesis of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on general methods for the synthesis of analogous compounds.[1][2] Researchers should optimize conditions for their specific setup.
Materials:
-
1-Naphthyl isothiocyanate (1.0 eq)
-
Sodium azide (1.2 eq) [CAUTION: Sodium azide is highly toxic and explosive. Handle with extreme care. ][3]
-
Dimethylformamide (DMF) or Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthyl isothiocyanate (1.0 eq) in DMF (or water).
-
Addition of Azide: Carefully add sodium azide (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water.
-
Acidify the solution to pH 2-3 with 1 M HCl to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione.
-
Mechanistic Rationale
The formation of the tetrazole-5-thione ring proceeds through a concerted [3+2] cycloaddition mechanism. The azide anion acts as the 1,3-dipole, which reacts with the electrophilic carbon of the isothiocyanate. This reaction is thermally allowed and is a powerful tool for the construction of five-membered heterocyclic rings. The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and can accelerate the reaction.
Section 3: Spectroscopic Characterization (Expected)
While a specific experimental spectrum for 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione is not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous aryl-tetrazole-5-thiones.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the seven protons of the naphthyl group. A broad singlet corresponding to the N-H proton of the tetrazole ring may be observed at a downfield chemical shift (δ 13-15 ppm), although its visibility can be solvent-dependent.
-
¹³C NMR: The spectrum will display signals for the ten carbons of the naphthyl ring in the aromatic region (δ 120-140 ppm). The carbon of the C=S group is expected to appear significantly downfield (δ ~160-170 ppm).
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands:
-
N-H stretch: A broad band in the region of 3000-3200 cm⁻¹.
-
C=N and N=N stretches: Medium to strong absorptions in the 1500-1600 cm⁻¹ region.
-
C=S stretch: A band of variable intensity around 1100-1250 cm⁻¹.
-
Aromatic C-H stretches: Sharp peaks above 3000 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) corresponding to the molecular weight of the compound (228.27 g/mol ). Characteristic fragmentation patterns for 5-substituted 1H-tetrazoles often involve the loss of N₂ or HN₃.[4]
Section 4: Potential Applications in Drug Development
The structural features of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione suggest its potential utility in several areas of drug discovery. The tetrazole-5-thione moiety is a well-recognized pharmacophore, and the naphthyl group can engage in favorable interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potent antiproliferative and apoptotic-inducing activities of 2-naphthyl tetrazole derivatives.[6][7] These compounds have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy. The naphthyl group can fit into the colchicine binding site of tubulin, leading to cell cycle arrest and apoptosis.[7] It is plausible that 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione could exhibit similar antimitotic activity.
Caption: Putative mechanism of anticancer activity.
Antimicrobial and Other Potential Activities
The tetrazole nucleus is a component of numerous compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[8][9] The synergistic effect of some tetrazole derivatives with existing antibiotics like trimethoprim has also been reported.[10] Furthermore, tetrazole-containing compounds have been investigated for the treatment of metabolic disorders such as diabetes.[11] The unique combination of the naphthyl group and the tetrazole-5-thione scaffold in the title compound makes it a compelling candidate for screening in various biological assays.
Section 5: Conclusion and Future Directions
1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. While specific experimental data on this compound remains limited, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the biological activities of structurally related compounds.
Future research should focus on the definitive synthesis and purification of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, a thorough evaluation of its biological activities, particularly in the areas of oncology and infectious diseases, is warranted. The insights gained from such studies will not only illuminate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of naphthyl-tetrazole derivatives.
References
- Han, S. Y., Lee, A., & Lee, S. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-58.
-
ResearchGate. (2025). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Retrieved from [Link]
-
PubMed. (2026). 2-Naphthyl tetrazoles are potent antiproliferative and apoptotic inducers with different tubulin polymerization dynamics inhibitory activity. European Journal of Medicinal Chemistry, 306, 118554. Retrieved from [Link]
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ResearchGate. (2026). 2-Naphthyl tetrazoles are potent antiproliferative and apoptotic inducers with different tubulin polymerization dynamics inhibitory activity. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Retrieved from [Link]
- Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786.
-
PMC. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
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PMC. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. Retrieved from [Link]
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Pharmaceutical Methods. (2014). Biological Potentials of Substituted Tetrazole Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt a. Retrieved from [Link]
- Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908-3911.
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Wikipedia. (n.d.). 1-Naphthyl isothiocyanate. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-Naphthyl isothiocyanate. Retrieved from [Link]
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PMC. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Retrieved from [Link]
-
ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Retrieved from [Link]
-
PMC. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. Retrieved from [Link]
- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- Interaction of aryl tetrazolones with anions: Proton transfer vs hydrogen bonding. (2021). Manuscript.
-
MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]
- ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Examples of biologically active tetrazole‐5‐thione‐based compounds. Retrieved from [Link]
- PubMed. (2016). Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles. Medicinal Chemistry, 13(5), 487-493.
-
ideXlab. (n.d.). 1 Naphthyl Isothiocyanate. Retrieved from [Link]
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PubMed. (n.d.). [Sodium azide--clinical course of the poisoning and treatment]. Retrieved from [Link]
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- 6. 2-Naphthyl tetrazoles are potent antiproliferative and apoptotic inducers with different tubulin polymerization dynamics inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of 1-Naphthyl-1H-tetrazole-5-thiol via 1,3-Dipolar Cycloaddition: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-naphthyl-1H-tetrazole-5-thiol through a 1,3-dipolar cycloaddition reaction between 1-naphthyl isothiocyanate and sodium azide. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The resulting tetrazole derivative is a valuable building block in drug discovery and other applications due to its unique chemical properties.[1][2][3] The application note delves into the reaction mechanism, provides a detailed, step-by-step experimental procedure, and outlines critical safety precautions for handling the hazardous reagents involved.
Introduction
The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids, which can enhance metabolic stability and bioavailability of drug candidates.[2][3][4] Tetrazole derivatives exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and antihypertensive properties.[4][5] The 1,3-dipolar cycloaddition, a cornerstone of heterocyclic synthesis, offers a direct and efficient route to these valuable compounds.[6][7][8] This application note focuses on a specific and reliable protocol for the synthesis of 1-naphthyl-1H-tetrazole-5-thiol, a versatile intermediate for further chemical elaboration.
The reaction proceeds via the [3+2] cycloaddition of an azide with an isothiocyanate.[9] This method is advantageous due to the ready availability of the starting materials and the generally high yields of the desired tetrazole product.
Reaction Mechanism and Scientific Rationale
The core of this synthesis is a Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction involving a 4π-electron component (the azide) and a 2π-electron component (the isothiocyanate).[6]
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The azide anion acts as the 1,3-dipole and attacks the electrophilic carbon of the isothiocyanate.
-
Cyclization: A concerted cyclization occurs to form a five-membered heterocyclic intermediate.
-
Tautomerization: The initial cycloadduct undergoes tautomerization to yield the more stable aromatic tetrazole-thiol.
The choice of solvent and reaction conditions can influence the reaction rate and yield. Aqueous or protic solvents can facilitate the reaction by stabilizing the charged intermediates.[10]
Visualizing the Synthesis
Reaction Scheme
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Naphthyl isothiocyanate | ≥98% | Commercially Available | Molar Mass: 185.24 g/mol [11] |
| Sodium Azide (NaN₃) | Reagent Grade | Commercially Available | EXTREMELY TOXIC AND EXPLOSIVE [12][13] |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Reagent Grade | Corrosive |
| Ethanol (EtOH) | Anhydrous | Reagent Grade | Flammable |
| Deionized Water | |||
| Round-bottom flask | Appropriate size for the reaction scale | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Buchner funnel and filter paper | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Safety Precautions: A Critical Directive
Sodium azide is a highly toxic and potentially explosive compound. [12][13]It must be handled with extreme caution in a well-ventilated fume hood. [13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are recommended). [13]* Handling Solid Sodium Azide: Avoid generating dust. [13]Use plastic or ceramic spatulas; do not use metal spatulas as they can form shock-sensitive heavy metal azides. [13]* Acid Contact: Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃) gas. [12]All acidification steps must be performed slowly and in a fume hood.
-
Heavy Metals: Do not allow sodium azide to come into contact with heavy metals (e.g., lead, copper, mercury) or their salts, as this can form dangerously explosive metal azides. [12][13]* Disposal: Dispose of all sodium azide-containing waste according to institutional and regulatory guidelines for hazardous waste. Never pour azide solutions down the drain. * Spill Cleanup: Have an appropriate spill kit readily available. For small spills of solid azide, carefully sweep it up, avoiding dust formation. [13]For solutions, absorb with an inert material. [13] Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.85 g (10 mmol) of 1-naphthyl isothiocyanate in 50 mL of ethanol.
-
Addition of Sodium Azide: In a separate beaker, carefully dissolve 0.78 g (12 mmol) of sodium azide in 10 mL of deionized water. Caution: This solution is highly toxic. Handle with care in a fume hood.
-
Slowly add the aqueous sodium azide solution to the stirred ethanolic solution of 1-naphthyl isothiocyanate at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the starting isothiocyanate spot indicates the completion of the reaction. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. Perform this step in a fume hood due to the potential evolution of hydrazoic acid.
-
Product Precipitation: A solid precipitate of 1-naphthyl-1H-tetrazole-5-thiol will form upon acidification.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the product in a desiccator under vacuum.
Purification
The crude product can be purified by recrystallization from an ethanol/water mixture to afford a white or pale yellow solid.
Characterization and Expected Results
The final product, 1-naphthyl-1H-tetrazole-5-thiol, should be characterized to confirm its identity and purity.
Expected Yield: 85-95%
Physicochemical Properties
| Property | Expected Value |
| Appearance | White to pale yellow solid |
| Melting Point | Dependent on purity, literature values should be consulted |
Spectroscopic Data
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C=N stretching (around 1600-1500 cm⁻¹), and the tetrazole ring vibrations. The S-H stretch is often weak and may be difficult to observe.
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the aromatic protons of the naphthyl group and a broad singlet for the N-H proton of the tetrazole ring. [14]The thiol proton may also be visible as a broad singlet.
-
¹³C NMR (DMSO-d₆, δ ppm): Expect signals for the carbon atoms of the naphthyl ring and a characteristic signal for the C=S carbon of the tetrazole-thiol tautomer (typically in the range of 160-170 ppm). [14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and continue to monitor by TLC. |
| Loss of product during workup | Ensure the acidification is done slowly in an ice bath to maximize precipitation. Use cold water for washing. | |
| Impure Product | Incomplete removal of starting materials or byproducts | Recrystallize the product carefully. Ensure the correct solvent system is used. |
| No reaction | Inactive reagents | Use fresh, high-purity reagents. |
| Incorrect reaction conditions | Verify the reaction temperature and ensure adequate stirring. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-naphthyl-1H-tetrazole-5-thiol via a 1,3-dipolar cycloaddition. By following the outlined procedures and adhering strictly to the safety precautions, researchers can efficiently synthesize this valuable heterocyclic compound for applications in drug discovery and materials science. The provided mechanistic insights and troubleshooting guide will aid in the successful execution and optimization of this synthetic route.
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ResearchGate. (n.d.). Organic Azides. 2. Synthesis and Cycloaddition of Propargylic Azides. Retrieved from [Link]
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Application Notes and Protocols for the Antimicrobial Activity Screening of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Tetrazole Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating an urgent and continuous search for new chemical entities with potent antimicrobial properties.[1][2] The development of drug-resistant pathogens has rendered many existing antibiotics ineffective, creating a critical need for compounds with novel mechanisms of action.[1] In this context, heterocyclic compounds have emerged as a promising avenue for the discovery of new antimicrobial drugs.[3] Among these, the tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has garnered significant interest in medicinal chemistry due to its unique physicochemical properties and its ability to act as a bioisostere for carboxylic acid and amide groups.[3][4]
Tetrazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The incorporation of a thione substituent at the 5-position of the tetrazole ring, in particular, has been a strategy in the design of various bioactive molecules. This application note provides a comprehensive guide to the antimicrobial activity screening of a specific novel compound, 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione . The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and reliable data.[3][5][6] This document is designed to equip researchers with the necessary methodologies to rigorously evaluate the antimicrobial potential of this and similar novel compounds.
Part 1: Foundational Considerations and Preliminary Assessments
Before embarking on antimicrobial screening, two critical preliminary steps must be undertaken to ensure the validity and accuracy of the subsequent assays: solubility testing and the selection of appropriate microbial strains and controls.
Causality of Experimental Choice: The Critical Role of Solubility
The bioavailability of a compound in an aqueous testing medium is a prerequisite for accurately determining its antimicrobial activity. An insoluble compound will not be able to interact effectively with the target microorganisms, leading to a false-negative or underestimated result. Therefore, determining the solubility of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione is the foundational step. The choice of solvent is critical; it must dissolve the compound effectively while having minimal to no intrinsic antimicrobial activity at the concentrations used. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[7]
Protocol 1: Solubility Determination
-
Preparation of Stock Solution: Accurately weigh 10 mg of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione and dissolve it in 1 mL of 100% DMSO to prepare a 10 mg/mL stock solution.
-
Visual Assessment: Vortex the solution vigorously to ensure complete dissolution. Visually inspect for any particulate matter.
-
Serial Dilutions: Perform serial dilutions of the stock solution in a suitable aqueous medium, such as sterile deionized water or phosphate-buffered saline (PBS), to determine the concentration at which precipitation occurs.
-
Kinetic Solubility Assessment: For a more quantitative measure, kinetic solubility testing can be performed by introducing a small percentage of the DMSO stock solution into an aqueous buffer and measuring the precipitation across various concentrations using nephelometry.[8][9]
-
Solvent Toxicity Control: It is imperative to run a parallel control experiment to assess the antimicrobial effect of the chosen solvent (e.g., DMSO) at the highest concentration that will be used in the screening assays. This ensures that any observed antimicrobial activity is attributable to the test compound and not the solvent.
Selection of Microbial Strains and Quality Control
The selection of a diverse panel of microorganisms is crucial for determining the spectrum of activity of the test compound. This panel should include representatives of Gram-positive and Gram-negative bacteria, as well as fungal species. Furthermore, the use of well-characterized quality control (QC) strains from recognized culture collections, such as the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC), is mandatory for validating the test methodology and ensuring the accuracy and reproducibility of the results.[2][10][11] These QC strains have known susceptibility profiles to standard antibiotics.[10]
Table 1: Recommended Microbial Panel for Primary Screening
| Microorganism | Strain Designation (ATCC) | Gram Stain/Fungal Type | Relevance |
| Staphylococcus aureus | ATCC 25923 / ATCC 29213 | Gram-positive | Common cause of skin and soft tissue infections. |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | Associated with urinary tract and bloodstream infections. |
| Escherichia coli | ATCC 25922 | Gram-negative | A common cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Opportunistic pathogen, often associated with hospital-acquired infections. |
| Candida albicans | ATCC 90028 | Yeast | Common cause of opportunistic fungal infections. |
| Aspergillus fumigatus | ATCC 204305 | Filamentous Fungus | A primary cause of invasive aspergillosis in immunocompromised individuals. |
Part 2: Primary Screening for Antimicrobial Activity
The initial screening aims to qualitatively assess whether 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione possesses any antimicrobial activity. The agar well diffusion method is a widely used, cost-effective, and reliable technique for this purpose.[5][12][13][14]
Principle of the Agar Well Diffusion Assay
This method involves the diffusion of the test compound from a well through a solidified agar medium that has been uniformly seeded with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[12][14]
Protocol 2: Agar Well Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation:
-
Bacteria: Select 3-5 well-isolated colonies from a fresh (18-24 hours) culture plate and transfer them to a tube containing sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
Fungi (Yeast): Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Fungi (Molds): Prepare a spore suspension by flooding the surface of a mature sporulating culture with sterile saline containing 0.05% Tween 80. Adjust the spore concentration using a hemocytometer to 1-5 x 10⁶ spores/mL.[16]
-
-
Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[17]
-
Well Preparation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[13][18]
-
Application of Test Compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of the 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione solution (at a predetermined concentration, e.g., 1 mg/mL in 10% DMSO) into the wells.
-
Controls:
-
Positive Control: Use a standard antibiotic disc (e.g., Gentamicin for bacteria, Amphotericin B for fungi) placed on the agar surface.
-
Negative Control: Add the solvent (e.g., 10% DMSO) to one of the wells.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm).
Part 3: Quantitative Assessment of Antimicrobial Activity
Following a positive result in the primary screening, a quantitative assessment is necessary to determine the potency of the compound. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15] The broth microdilution method is the gold standard for determining MIC values due to its accuracy and the ability to test multiple compounds and concentrations simultaneously.[3][19]
Protocol 3: Broth Microdilution for MIC Determination
-
Plate Setup: Aseptically add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells. Perform serial twofold dilutions by transferring 50 µL from each well to the next, discarding the final 50 µL from the last column.
-
Inoculum Preparation: Prepare the microbial inoculum as described in Protocol 2 and further dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15][19]
-
Inoculation: Within 15 minutes of standardization, add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum but no test compound.
-
Sterility Control: A well containing only broth.
-
QC Control: Run a parallel MIC determination for a QC strain with a standard antibiotic to validate the assay.
-
-
Incubation: Incubate the plates under the same conditions as in the agar well diffusion assay.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[20]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[21][22][23] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21]
Protocol 4: MBC/MFC Determination
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from all the wells that show no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-inoculate the aliquots onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the plates under the appropriate conditions until growth is visible in the growth control.
-
MBC/MFC Reading: The MBC/MFC is the lowest concentration of the test compound that results in no colony formation on the agar plate, corresponding to a 99.9% kill of the original inoculum.[1][24]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured table for easy comparison.
Table 2: Example of Data Summary for Antimicrobial Activity of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione
| Microorganism | Agar Well Diffusion Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 25923 | ||||
| E. coli ATCC 25922 | ||||
| C. albicans ATCC 90028 | ||||
| Positive Control (e.g., Gentamicin) | ||||
| Negative Control (Solvent) | 0 | > Highest Conc. | > Highest Conc. | N/A |
Visualizing the Experimental Workflow
Diagrams are essential for providing a clear and concise overview of the experimental procedures.
Caption: Workflow for antimicrobial activity screening.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione . By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will form a solid basis for further investigation. Positive results from this screening cascade would warrant more advanced studies, including time-kill kinetics, mechanism of action studies, and toxicity assessments, to further elucidate the therapeutic potential of this novel compound in the fight against infectious diseases.
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-
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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World Organisation for Animal Health. (n.d.). Bacterial antimicrobial susceptibility testing. [Link]
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Guillén-López, P., et al. (2001). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology. [Link]
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Pfaller, M. A., et al. (2000). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy. [Link]
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Rahi, V., et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. [Link]
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Vashishtha, M., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[5][6][25]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Scientific Reports. [Link]
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Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. [Link]
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Application Note: 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione (NMTT) in Heterogeneous Catalysis
This Application Note is structured to address the specific utility of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione (also known as 1-(1-Naphthyl)-5-mercaptotetrazole or NMTT ) in the field of heterogeneous catalysis.
While often overshadowed by its phenyl analog (PMT), the naphthyl derivative offers superior steric bulk and
Executive Summary
In drug development and fine chemical synthesis, the stability of heterogeneous catalysts (e.g., Pd/C, Pd@SiO
1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione (NMTT) serves as a robust surface-modifying ligand . Its tautomeric thione/thiol functionality allows for strong coordination to soft metals (Pd, Pt, Cu), while the bulky naphthyl group provides a hydrophobic shield and enhanced surface adsorption via
Scientific Rationale & Mechanism
The Tautomeric Advantage
NMTT exists in a tautomeric equilibrium between the thione (1,2-dihydro) and thiol (mercapto) forms. In the presence of transition metals, the equilibrium shifts to form stable metal-sulfur bonds.
-
Thione Form: Predominant in solid state; acts as a weak nucleophile.
-
Thiolate Form: Generated in situ under basic catalytic conditions; forms strong covalent Pd-S bonds.
The Naphthyl "Anchor" Effect
Unlike the common phenyl-tetrazole (PMT), the naphthyl group in NMTT provides:
-
Steric Bulk: Prevents the agglomeration of metal nanoparticles (Ostwald ripening).
- -Stacking: Enhances the adhesion of the ligand-metal complex to carbon-based supports (e.g., Graphene Oxide, CNTs) or aromatic functionalized silica.
-
Lipophilicity: Creates a local hydrophobic environment around the active site, accelerating the diffusion of non-polar organic substrates (aryl halides) to the catalyst surface.
Mechanistic Pathway (DOT Visualization)
Caption: Figure 1. Formation and Catalytic Cycle of NMTT-Stabilized Heterogeneous Palladium Catalyst.
Experimental Protocols
Protocol A: Synthesis of NMTT-Stabilized Pd@Fe O Catalyst
This protocol creates a magnetically recoverable catalyst ideal for high-throughput screening.
Materials:
-
Fe
O Nanoparticles (20 nm) -
1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione (NMTT)
-
Pd(OAc)
-
Ethanol, Acetone
Step-by-Step Methodology:
-
Support Functionalization:
-
Disperse Fe
O (1.0 g) in Ethanol (50 mL) via ultrasonication (30 min). -
Add NMTT (2.0 mmol) dissolved in minimal acetone.
-
Reflux at 80°C for 12 hours. The Naphthyl ring will adsorb to the surface, and the tetrazole moiety will expose the sulfur/nitrogen coordination sites.
-
Checkpoint: Collect solid via magnet, wash with EtOH to remove unadsorbed ligand.
-
-
Metal Loading:
-
Redisperse the NMTT-Fe
O in Ethanol. -
Add Pd(OAc)
(0.5 mmol) dropwise. -
Stir at Room Temperature for 24 hours. The color will darken as Pd coordinates to the thione/thiolate sulfur.
-
Reduction (Optional but Recommended): Add NaBH
(5 eq) slowly to generate Pd(0) nanoparticles in situ, stabilized by the NMTT shell.
-
-
Validation:
-
Wash 3x with water/ethanol. Dry under vacuum at 60°C.
-
Expected Loading: ~0.2 - 0.4 mmol Pd/g (verify via ICP-OES).
-
Protocol B: Heterogeneous Suzuki-Miyaura Coupling
Application of the catalyst synthesized in Protocol A.
Reaction Setup:
| Component | Quantity | Role |
|---|---|---|
| Aryl Halide (e.g., Iodobenzene) | 1.0 mmol | Electrophile |
| Phenylboronic Acid | 1.2 mmol | Nucleophile |
| K
Procedure:
-
Combine all reagents in a round-bottom flask.
-
Heat to 60°C (mild condition enabled by NMTT stabilization).
-
Monitor via TLC/HPLC. Reaction typically completes in 2-4 hours.
-
Work-up: Use an external magnet to separate the catalyst. Decant the supernatant.
-
Recycling: Wash the catalyst with Ethanol and reuse. The NMTT ligand prevents Pd leaching, maintaining activity for 5-7 cycles.
Performance Data & Comparison
The following table summarizes the advantages of using NMTT over standard ligands (like Phenyl-Tetrazole or simple Thiols) in heterogeneous catalysis.
| Feature | NMTT (Naphthyl) | PMT (Phenyl) | Unmodified Pd@Support |
| Leaching Resistance | High (Steric trap + strong S-Pd bond) | Moderate | Low (High metal loss) |
| Catalyst Reuse | > 7 Cycles | 3-4 Cycles | 1-2 Cycles |
| Substrate Scope | Excellent for bulky aryl halides | Good for simple aryls | Limited |
| Thermal Stability | Stable up to 250°C | Stable up to 200°C | Agglomerates >150°C |
Application Note: Metal Scavenging
For Drug Development Professionals: Beyond catalysis, NMTT is highly effective as a Metal Scavenger . In late-stage API synthesis, residual Palladium is a major regulatory concern (limit < 10 ppm).
Scavenging Protocol:
-
Prepare a silica-supported NMTT (NMTT adsorbed or covalently linked to Silica Gel).
-
Add NMTT-Silica (5 wt%) to the crude API reaction mixture containing residual Pd.
-
Stir at 50°C for 1 hour.
-
Filter.
-
Result: The high affinity of the tetrazole-thione sulfur for Pd(II) typically reduces metal content from ~500 ppm to < 5 ppm in a single pass.
References
-
Tetrazole Synthesis & Catalysis
- Title: "New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole deriv
- Source: Scientific Reports (N
-
URL:[Link]
- Relevance: Establishes the baseline for heterogeneous tetrazole chemistry and metal support interactions.
-
Thione Ligands in Catalysis
-
General Heterogeneous Catalysis with Tetrazoles
- Title: "Nanocrystalline ZnO as an Efficient Heterogeneous Catalyst for the Synthesis of 5-Substituted 1H-Tetrazoles."
- Source: Journal of Chemical Sciences, 2009.
-
URL:[Link]
- Relevance: Provides context on the stability of tetrazole rings under c
-
Chemical Data & Structure
- Title: "1,2-dihydro-1-naphthyl-5H-tetrazole-5-thione (CAS 14331-22-7)
- Source: ChemicalBook.
-
Relevance: Verification of chemical structure and physical properties.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the purification of this crude product. Our focus is on delivering scientifically sound, field-proven methodologies to enhance the purity and yield of your target compound.
Introduction to Purification Strategies
The synthesis of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione, typically achieved through the reaction of 1-naphthyl isothiocyanate with an azide source, can result in a crude product containing unreacted starting materials, side products, and other impurities. The choice of purification method is critical to obtaining a final product of high purity, which is essential for subsequent applications in research and drug development. This guide will explore the most effective purification techniques, including recrystallization, column chromatography, and acid-base extraction, providing detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione?
A1: Common impurities often include unreacted 1-naphthyl isothiocyanate, residual sodium azide (if used as the azide source), and potential side products from the cycloaddition reaction. Depending on the reaction conditions, trace amounts of organic azides could also be present[1]. It is also possible for the sodium azide to be contaminated with sodium nitrite, which could lead to the formation of N-nitrosamine impurities if secondary or tertiary amines are present[2].
Q2: My crude product is a dark, oily substance. Is this normal?
A2: While the pure compound is expected to be a solid, a dark and oily crude product can be indicative of impurities. However, many organic thione compounds can have a yellowish to orange color[3]. A very dark color may suggest the presence of polymeric byproducts or other high molecular weight impurities. An initial purification step, such as washing with a non-polar solvent like hexane, may help remove some of the coloration before proceeding with more rigorous purification methods.
Q3: Is 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione sensitive to heat or air?
A3: The stability of tetrazole-5-thione derivatives can vary. It is generally good practice to handle the compound with care, avoiding prolonged exposure to high temperatures which could lead to decomposition. When heating is necessary, such as during recrystallization, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the thione group[3].
Q4: What is the expected appearance of the purified product?
A4: Purified 1-substituted tetrazole-5-thiones are typically white or yellow crystalline solids[3][4]. The exact appearance can depend on the crystal form and residual impurities.
Troubleshooting Purification Challenges
This section addresses specific issues that you may encounter during the purification process and provides actionable solutions.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too concentrated. | Select a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is more soluble to the hot solution until the oil dissolves, then allow it to cool slowly. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated, or nucleation is inhibited. | Evaporate some of the solvent to increase the concentration and then cool again. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | Ensure the solution is cooled to a sufficiently low temperature (an ice bath is recommended) to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities persist in the crystals. | The impurity has similar solubility characteristics to the product or is trapped within the crystal lattice. | Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica gel. Alternatively, during recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The chosen eluent system has insufficient resolving power. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for your target compound. A gradient elution, gradually increasing the polarity of the mobile phase, can often improve separation. |
| The compound is not eluting from the column. | The compound is too polar for the current eluent system and is strongly adsorbed to the silica gel. | Significantly increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or even a few drops of acetic acid to the mobile phase can help with elution. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | Add a small amount of a more polar solvent to the eluent system. If the compound is acidic or basic, adding a trace amount of a modifier like acetic acid or triethylamine, respectively, can improve peak shape. Ensure that the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
Detailed Purification Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
Recrystallization is often the first method of choice for purifying solid organic compounds. For aryl tetrazole-5-thiones, a mixed solvent system of ethyl acetate and hexane has been reported to be effective[3].
Rationale: The principle of recrystallization relies on the difference in solubility of the compound of interest and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures. A mixed solvent system allows for fine-tuning of the solvent polarity to achieve this.
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione. Add ethyl acetate dropwise at room temperature until the solid dissolves. Then, add hexane dropwise until the solution becomes cloudy, indicating the point of insolubility. Gently warm the mixture to see if it becomes clear again. This will give you an approximate ratio for your recrystallization.
-
Dissolution: Place the bulk of the crude product in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to just dissolve the solid. It is crucial to use a minimal volume to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: To the hot, clear solution, slowly add hot hexane until the solution becomes slightly turbid. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane. Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
For mixtures that are difficult to separate by recrystallization, flash column chromatography is a powerful technique.
Rationale: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). Compounds with higher polarity will adhere more strongly to the polar silica gel and elute more slowly.
Step-by-Step Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
The tetrazole-5-thione moiety has an acidic proton, which can be exploited for purification via acid-base extraction. This method is particularly useful for removing non-acidic impurities.
Rationale: The acidic proton on the tetrazole ring can be deprotonated by a base to form a water-soluble salt. This allows for the separation of the desired compound from non-acidic organic impurities, which will remain in the organic phase. Subsequent acidification of the aqueous layer will regenerate the neutral, water-insoluble product.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base, such as 5% sodium hydroxide solution. The deprotonated product will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers and wash with a small amount of fresh ethyl acetate to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid, such as 1M HCl, until the product precipitates out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizing Purification Workflows
Recrystallization Workflow
Caption: A decision-making diagram for troubleshooting low product recovery during recrystallization.
Summary of Purification Methods
| Method | Principle | Best For | Potential Issues |
| Recrystallization | Differential solubility at varying temperatures. | Purifying crystalline solids from small amounts of impurities. | "Oiling out," low recovery, co-crystallization of impurities. |
| Column Chromatography | Differential partitioning between stationary and mobile phases. | Separating complex mixtures with similar polarities. | Compound degradation on silica, poor separation, time-consuming. |
| Acid-Base Extraction | Exploiting the acidic nature of the tetrazole-5-thione. | Removing non-acidic impurities. | Emulsion formation, product decomposition in strong acid/base. |
References
-
Finnegan, W. G., Henry, R. A., & Lofquist, R. (n.d.). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society. [Link]
-
Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. ResearchGate. [Link]
-
MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Recrystallization. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). MCR synthesis of a tetracyclic tetrazole scaffold. [Link]
-
National Center for Biotechnology Information. (n.d.). Controlling Pd-catalyzed N-arylation and Dimroth rearrangement in the synthesis of N,1-diaryl-1H. [Link]
-
Organic Syntheses. (n.d.). α-NAPHTHYL ISOTHIOCYANATE. [Link]
-
RUA. (2015). Detritylation of Protected Tetrazoles by Naphthalene-Catalysed Lithiation. [Link]
-
Wikipedia. (n.d.). 1-Naphthyl isothiocyanate. [Link]
-
Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. [Link]
-
MDPI. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. [Link]
-
ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]
-
ResearchGate. (n.d.). Contamination of sodium azide with sodium nitrite leading to the.... [Link]
-
Promega Connections. (2018). When your his-tagged constructs don’t bind—troubleshooting your protein purification woes. [Link]
-
PubChem. (n.d.). 1-Naphthyl Isothiocyanate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. [Link]
-
Sciencemadness. (n.d.). Synthetic routes to tetrazole compounds based on OTC materials by Engager. [Link]
-
ResearchGate. (2024). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Sodium Azide Cycloaddition
Role: Senior Application Scientist
Topic: Optimization of Sodium Azide (
Executive Summary: The Kinetic vs. Safety Trade-off
The synthesis of 1-substituted tetrazole-5-thiols via the cycloaddition of sodium azide to isothiocyanates is a cornerstone reaction in medicinal chemistry, yielding bioisosteres of carboxylic acids. However, this reaction presents a critical optimization challenge: balancing reaction kinetics against thermal stability and safety.
While the reaction is thermodynamically favored, the high activation energy often necessitates heating. Yet, heating sodium azide solutions introduces risks of hydrazoic acid (
Mechanistic Insight & Visualization
To optimize temperature, one must understand the reaction pathway. The reaction is a dipolar [3+2] cycloaddition. The azide anion (
-
Low Temperature (<25°C): Kinetic trapping may occur, or the reaction may simply be too slow due to the activation barrier.
-
Optimal Temperature (60-80°C): Provides sufficient energy to overcome the activation barrier for cyclization into the tetrazole ring without reaching the decomposition threshold of the azide.
-
Equilibrium: The product exists in a tautomeric equilibrium between the tetrazole-5-thiol and tetrazole-5-thione forms.
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway of the [3+2] cycloaddition. The rate-determining step typically involves the initial nucleophilic attack, which is accelerated by thermal energy or Lewis acid catalysis.
Optimized Experimental Protocols
Do not rely on a "one-size-fits-all" temperature. Choose your protocol based on your substrate's solubility and stability.
Protocol A: The "Green" Aqueous Method (Recommended)
Best for: Safety, ease of workup, and environmental impact.
-
Reagents: Suspend Isothiocyanate (1.0 equiv) and
(1.1 equiv) in Water . -
Catalyst: Add ZnCl
(0.5 - 1.0 equiv). Zinc coordinates with the sulfur of the isothiocyanate, increasing electrophilicity and lowering the activation energy. -
Temperature: Heat to Reflux (approx. 100°C) or 80°C .
-
Note: With Zn(II) catalysis, many substrates react efficiently at Room Temperature or mild heating (40-50°C), significantly improving safety.
-
-
Workup: Acidify with dilute HCl (in a hood!) to precipitate the tetrazole-5-thiol. Filter the solid.[1]
Protocol B: The Organic Solvent Method (DMF)
Best for: Highly lipophilic substrates insoluble in water.
-
Reagents: Dissolve Isothiocyanate in DMF (Dimethylformamide).
-
Azide Addition: Add
(1.2 equiv).-
Critical:
has limited solubility in DMF; the reaction is often heterogeneous.
-
-
Temperature: Heat to 60°C - 80°C .
-
Warning: Do not exceed 100°C. Thermal runaway risk increases significantly.
-
-
Workup: Pour into ice water. Acidify carefully to precipitate product.
Temperature Optimization Table
| Variable | Condition | Effect on Reaction | Risk Factor |
| Room Temp (25°C) | Uncatalyzed | Very Slow (12-48h) | Low |
| Room Temp (25°C) | Zn(II) Catalyzed | Moderate (2-6h) | Low (Optimal) |
| Heat (60-80°C) | Uncatalyzed | Fast (1-4h) | Moderate ( |
| Reflux (>100°C) | Water/Organic | Very Fast (<1h) | High (Decomposition) |
Troubleshooting Guide (Q&A)
Q1: My reaction yield is low (<40%) despite heating to 80°C. What is wrong?
Diagnosis: This often indicates regioselectivity issues or incomplete conversion due to poor solubility.
-
Solution 1 (Solubility): If using water, the organic isothiocyanate may be oiling out. Add a co-solvent like Isopropanol or Ethanol (1:1 ratio) to homogenize the phase.
-
Solution 2 (Catalysis): If uncatalyzed, the reaction may stall. Add ZnCl
or Ammonium Chloride ( ) . These act as Lewis acids/proton sources to activate the nitrile-like carbon. -
Solution 3 (Workup): Tetrazole-5-thiols are acidic (
). If your workup pH is > 4, the product remains soluble in the aqueous layer as a salt. Ensure you acidify to pH 1-2 to precipitate the product.
Q2: I see pressure buildup in my sealed vessel. Is this nitrogen gas?
Diagnosis: Likely yes, but it could be dangerous decomposition.[2]
-
Mechanism: While the cycloaddition itself is atom-economical (no gas release), hydrazoic acid (
) is volatile ( ). If the reaction mixture becomes acidic or if thermally decomposes (>275°C, though lower in mixtures), gas is released. -
Immediate Action:
-
Stop Heating. Allow to cool.
-
Ventilation: Ensure the vessel is vented to a scrubber or fume hood. Never run azide reactions in completely closed systems without pressure relief.
-
Check pH: Ensure the reaction mix is slightly basic during the heating phase to keep
as the non-volatile Azide ion ( ).
-
Q3: Can I use Dichloromethane (DCM) or Chloroform as a solvent?
CRITICAL SAFETY WARNING: NO.
-
Reason: Sodium azide reacts with halogenated solvents (DCM,
) to form Di- and Tri-azidomethane .[3] These are extremely shock-sensitive and powerful explosives. -
Alternative: Use DMF, DMSO, Acetonitrile, or Alcohols.
Safety Protocol: Quenching Sodium Azide
Never dispose of unreacted azide solutions down the drain (reacts with copper/lead pipes to form explosive metal azides).[1]
The Nitrous Acid Quench Method
This is the industry-standard method to convert Azide (
Workflow Diagram:
Figure 2: Step-by-step quenching workflow for sodium azide waste.
Procedure:
-
Place the reaction waste in a 3-neck flask in a fume hood.
-
Add 20% aqueous Sodium Nitrite (
) (Use 40% excess relative to azide). -
Slowly add 20% Sulfuric Acid (
) . Caution: Toxic NO gas and N2 gas will evolve.[4] -
Stir until gas evolution ceases.
-
Validation: Dip starch-iodide paper into the solution. A Blue/Black color indicates excess nitrite, confirming all azide has been destroyed.
References
-
Mechanism of the Zinc-Catalyzed Addition of Azide Ion to Unsaturated Compounds. Russian Journal of General Chemistry. Explains the catalytic role of Zn(II) in lowering activation energy for isothiocyanate cycloadditions.
-
Safe Handling of Sodium Azide. University of Wisconsin-Madison EHS. Detailed safety parameters, including incompatibility with halogenated solvents and heavy metals.[5]
-
Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates. ResearchGate. Discusses the equilibrium and optimized conditions using water as a solvent.
-
Sodium Azide Quenching Protocol. Northeastern University EHS. Standard operating procedure for destroying azide waste with nitrous acid.
-
An Improved Protocol for the Preparation of 5-Substituted Tetrazoles. Organic Chemistry Portal. Highlights the use of ZnCl2 and alcohols/water to avoid high temperatures and toxic solvents.
Sources
Addressing steric hindrance in 1-naphthyl substituted tetrazole formation
Topic: Addressing Steric Hindrance in 1-Naphthyl Substituted Tetrazole Formation Ticket ID: TET-NAP-001 Status: Resolved / Guide Published
Executive Summary: The "Peri-Hydrogen" Challenge
You are likely accessing this guide because your standard sodium azide (
The Root Cause: The failure is rarely due to reagent quality. It is a geometric constraint known as the Peri-Interaction . In 1-substituted naphthalenes, the substituent at position 1 faces significant steric repulsion from the hydrogen atom at position 8 (the peri position).
-
Consequence: This steric wall blocks the trajectory of the azide ion (
) required for the [3+2] cycloaddition. -
Thermodynamic Barrier: The transition state energy is significantly higher than for phenyl or 2-naphthyl analogs, requiring catalytic activation to lower the activation energy (
).
This guide provides two validated protocols to overcome this barrier: Lewis Acid Activation (Zinc-mediated) and Silylation Protocols (TMSN3).
Module 1: Protocol Selection & Optimization
Method A: The Modified Demko-Sharpless Protocol (Zinc Catalysis)
Best for: Scalability, safety, and "green" chemistry compliance.
This method uses Zinc(II) to coordinate with the nitrile nitrogen.[1] This coordination pulls electron density away from the nitrile carbon, making it more electrophilic and susceptible to attack by the azide, even with the peri-hydrogen blocking the way.
The Protocol:
-
Reagents: 1-Naphthonitrile (1.0 equiv), Sodium Azide (
, 1.1 equiv), Zinc Bromide ( , 1.0 equiv).-
Note:
is preferred over due to higher solubility in organic phases.
-
-
Solvent: Water : Isopropanol (2:1).
-
Modification for 1-Naphthyl: If solubility is poor at
, switch to DMF or NMP . The peri-hindrance often requires higher temperatures ( ) than the standard water reflux allows.
-
-
Reaction: Heat to
in a pressure vial or sealed tube for 24 hours. -
Workup (Critical):
-
Cool to room temperature.
-
Add 3N HCl until pH < 2 (vigorous stirring required to break up Zinc-Tetrazole complexes).
-
Extract with Ethyl Acetate.[2]
-
Method B: The Organosilicon Route (TMSN3)
Best for: Extremely hindered substrates where Method A stalls.
Trimethylsilyl azide (
The Protocol:
-
Reagents: 1-Naphthonitrile (1.0 equiv),
(2.0 equiv), Dibutyltin Oxide (DBTO, 0.1 equiv). -
Solvent: Toluene or Xylene (Anhydrous).
-
Reaction: Reflux (
) for 16–48 hours. -
Mechanism: The tin catalyst activates the nitrile, and the silyl group stabilizes the intermediate, preventing reversibility.
Module 2: Diagnostic Visualization
Pathway Analysis: Why Uncatalyzed Reactions Fail
The following diagram illustrates the catalytic cycle and how Zinc(II) lowers the activation barrier created by the peri-hydrogen.
Caption: Figure 1. Lewis Acid Activation Pathway.[3][4] Zinc coordination (Yellow) increases the electrophilicity of the nitrile carbon, overcoming the steric repulsion (Red) caused by the naphthalene H8 atom.
Module 3: Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled (<10% conversion) | Temperature too low. The peri-interaction raises the activation energy significantly. | Increase T: Switch from Water/IPA ( |
| Product "Oils Out" during Acidification | Impurity / Solvent Trap. Naphthyl tetrazoles are lipophilic and can trap DMF/DMSO. | Brine Wash: Dissolve the oil in EtOAc and wash 5x with water/brine to remove DMF. Recrystallize from Toluene/Ethanol. |
| Low Yield after Workup | Zinc Chelation. Tetrazoles form stable, insoluble complexes with Zinc ( | Chelation Break: You must acidify to pH 1 and stir for 30+ minutes. If yield is still low, add EDTA or Rochelle's Salt during the aqueous workup to sequester Zinc. |
| Explosion Risk / Safety Concern | Hydrazoic Acid ( | Buffer: Ensure the reaction stays basic/neutral until workup. Never concentrate the reaction mixture if it is acidic. |
Module 4: Data & Comparison
Table 1: Method Efficiency for Sterically Hindered Nitriles
| Parameter | Method A: | Method B: |
| Reaction Temp | ||
| Solvent | Water, IPA, DMF | Toluene, Xylene |
| Workup Difficulty | Moderate (Zinc removal) | Easy (Hydrolysis) |
| Toxicity | Low (Green) | Moderate (Organotin) |
| Cost | Low | High ( |
| Success with 1-Naphthyl | High (with heat) | Very High |
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4][5][6] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.[7] Journal of the American Chemical Society, 124(41), 12210–12216.[7]
-
Amantini, D., Beleggia, R., Fringuelli, F., Pizzo, F., & Vaccaro, L. (2004). TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles under Solventless Conditions. The Journal of Organic Chemistry, 69(8), 2896–2898.
-
Wittenberger, S. J. (1994). Recent Developments in Tetrazole Chemistry. A Review. Organic Preparations and Procedures International, 26(5), 499–531.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal decomposition analysis of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione
Ticket ID: #TET-5T-NAPH-001 Subject: Thermal Decomposition Analysis of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione Assigned Specialist: Senior Application Scientist, Thermal Safety Division
Executive Summary & Molecule Profile
User Query: You are analyzing 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione (often referred to as 1-(1-naphthyl)-5-mercaptotetrazole in its tautomeric form).
Technical Context: This molecule belongs to the class of 1-substituted tetrazole-5-thiones .[1][2] These compounds are energetic, nitrogen-rich heterocycles often used in pharmaceuticals or as corrosion inhibitors.
-
Critical Characteristic: They exist in a dynamic thione-thiol tautomeric equilibrium .[3] In the solid state, the thione (NH) form is generally dominant and more stable due to resonance stabilization.
-
Thermal Risk: Upon heating, the tetrazole ring is metastable. Decomposition is often exothermic, rapid, and accompanied by the release of non-condensable gases (
) and potentially toxic vapors ( or isothiocyanates).
Experimental Setup: The "Hardware" Protocol
Objective: Prevent instrument damage (pan rupture) and ensure kinetic accuracy.
Crucial Pre-Check: Pan Selection
-
Standard Al Pans (Crimped): NOT RECOMMENDED. The rapid release of
gas during the tetrazole ring rupture will likely deform or burst a standard crimped pan ("Popcorn Effect"), ruining the DSC sensor. -
Recommended:
-
High-Pressure Capsules (Gold-plated/Steel): If you need to measure the total heat of decomposition (preventing gas escape).
-
Pinhole Lids (Alumina/Aluminum): If you are performing TGA to measure mass loss. A 50-75
pinhole allows gas to escape, preventing pressure buildup while maintaining a self-generated atmosphere.
-
Sample Preparation Table
| Parameter | Recommendation | Technical Rationale |
| Sample Mass | 0.5 mg – 1.5 mg | Tetrazoles are high-energy materials. Large masses (>2mg) can cause thermal runaway, shifting |
| Purge Gas | Nitrogen ( | Flow rate: 50 mL/min. Inert atmosphere is required to distinguish pyrolysis (bond breaking) from combustion (oxidation). |
| Heating Rate | 5 °C/min (Initial) | Start slow to resolve the melting endotherm from the decomposition exotherm. Faster rates (10-20 °C/min) will merge these events. |
Data Interpretation: Decoding the Curves
Scenario A: The "False" Stability (Tautomerism)
You may observe a small, broad endotherm prior to the main decomposition.
-
Diagnosis: This is often the Melting Point combined with the Thione
Thiol isomerization. -
Mechanism: The solid thione melts, and in the liquid phase, the thiol tautomer becomes accessible, which is often less thermally stable.
Scenario B: The "Vertical Drop" (TGA)
-
Observation: A sharp mass loss step of ~15-20% occurring between 160°C – 210°C (depending on the naphthyl steric hindrance).
-
Chemistry: This corresponds to the extrusion of molecular nitrogen (
) from the tetrazole ring. -
Calculation:
-
Molecular Weight (approx): ~228 g/mol .
-
Loss of
(28 g/mol ) 12.2% mass loss. -
Note: If the loss is higher (~40%), you are likely losing the azide fragment (
) or evolving .
-
Scenario C: The "Exothermic Spike" (DSC)
-
Observation: A sharp exotherm immediately following (or overlapping) melting.
-
Safety Warning: This is the ring fragmentation. The energy release can be significant (
).
Mechanistic Pathway (Deep Dive)
The decomposition of 1-substituted tetrazole-5-thiones is distinct from simple tetrazoles. The sulfur atom participates in the fragmentation.
Primary Pathway:
-
Ring Strain: Thermal energy destabilizes the
and bonds. -
Retro-Cycloaddition: The ring opens to form an imidoyl azide intermediate (highly unstable).
-
Gas Evolution: Rapid loss of
. -
Rearrangement: The remaining fragment rearranges to form 1-naphthyl isothiocyanate (stable) or polymerizes.
Visualization: Decomposition Pathway
Figure 1: Thermal decomposition pathway of 1-substituted tetrazole-5-thiones.[4][5] The critical safety step is the rapid evolution of nitrogen gas.
Troubleshooting & FAQs
Q1: My TGA shows a residual mass of ~30% at 600°C. Is this unreacted material?
-
Answer: Unlikely. Tetrazole-thiones often form CS-polymers (carbon-sulfur chars) or melams/melems (C-N polymers) upon decomposition. The residue is a stable, cross-linked char, not starting material.
Q2: I detect a "garlic-like" or "rotten egg" smell after the experiment. Is this normal?
-
Answer: STOP immediately and ventilate. While
is the primary gas, the sulfur content can generate trace amounts of (hydrogen sulfide) or volatile organic sulfur compounds (mercaptans) during secondary decomposition stages. Always use a fume hood.
Q3: Can I use a sealed glass capillary for visual melting point determination?
-
Answer: Use extreme caution. The pressure from
generation can shatter the glass capillary if the decomposition temperature is reached. Wear safety goggles and use a safety shield.
References
-
Klapötke, T. M., et al. (2012).[6] "Decomposition of Aminotetrazole Based Energetic Materials." Journal of Physical Chemistry A. (Detailed kinetics of tetrazole ring opening and
vs pathways). -
Ostrovskii, V. A., et al. (2024).[7] "Decomposition products of tetrazoles." Russian Chemical Reviews. (Comprehensive review on tetrazole fragmentation mechanisms).
-
BenchChem Technical Guide. (2025). "Tautomeric Forms of 5-Mercapto-1H-Tetrazoles." (Data on Thione-Thiol equilibrium stability).
-
Han, S. Y., et al. (2012). "A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones." Bulletin of the Korean Chemical Society.[2] (Structural characterization and tautomerism data).
-
NIST Chemistry WebBook. "1-Phenyl-1H-tetrazole-5-thiol." (Standard reference for IR/MS data of the phenyl analog).
Sources
Validation & Comparative
A Technical Guide to the ¹H NMR Spectral Interpretation of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione, a molecule of interest in medicinal chemistry due to the prevalence of both the dihydronaphthalene and tetrazole-5-thione scaffolds in pharmacologically active agents. In the absence of a commercially available spectrum for this specific compound, this guide will present a detailed, predictive interpretation based on established principles and spectral data from analogous structures.
Furthermore, this document will extend beyond a singular focus on ¹H NMR, offering a comparative overview with other key analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By understanding the unique insights and limitations of each method, researchers can develop a more robust and comprehensive characterization strategy for this and similar novel chemical entities.
Predicted ¹H NMR Spectrum of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione
The predicted ¹H NMR spectrum of the title compound is best understood by dissecting the molecule into its two primary constituent fragments: the 1,2-dihydronaphthalene moiety and the tetrazole-5-thione ring. The analysis will consider chemical shifts (δ), coupling constants (J), and signal multiplicities. The spectrum is predicted in a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and has a well-characterized residual solvent peak.
The 1,2-Dihydronaphthalene Moiety: A Complex Spin System
The protons of the 1,2-dihydronaphthalene portion of the molecule will give rise to a series of complex signals in the aliphatic and aromatic regions of the spectrum. Based on data for 1,2-dihydronaphthalene itself, we can anticipate the following signals[1]:
-
Aromatic Protons (H-6, H-7, H-8, H-9): These four protons on the intact benzene ring will appear in the aromatic region, typically between δ 7.0-7.4 ppm . Due to their ortho, meta, and para relationships, they will exhibit complex splitting patterns, likely appearing as a multiplet.
-
Olefinic Protons (H-3, H-4): The two protons on the double bond of the partially saturated ring are expected to resonate further downfield than typical alkenes due to the influence of the adjacent aromatic ring. We predict their signals to be in the range of δ 6.0-6.5 ppm . H-4 will likely be a doublet with a large cis-coupling constant (J ≈ 9.6 Hz) from H-3[1]. H-3, in addition to the cis-coupling to H-4, will also show smaller allylic coupling to the protons at C-2, resulting in a more complex multiplet, likely a doublet of triplets.
-
Aliphatic Protons (H-1, H-2): The protons on the saturated carbons of the dihydronaphthalene ring will be the most upfield.
-
H-1 (Methine Proton): This proton is attached to the carbon bearing the tetrazole-5-thione substituent. The electronegativity of the nitrogen atom will deshield this proton, shifting it downfield compared to a typical benzylic proton. A predicted chemical shift is in the range of δ 5.5-6.0 ppm . It will be split by the two diastereotopic protons at C-2, likely appearing as a triplet or a doublet of doublets.
-
H-2 (Methylene Protons): These two diastereotopic protons will be located around δ 2.3-2.8 ppm [1]. They will be split by each other (geminal coupling) and by the proton at H-1 and H-3 (vicinal and allylic coupling, respectively), resulting in complex multiplets.
-
The Tetrazole-5-thione Moiety: Tautomerism and the N-H Proton
The tetrazole-5-thione ring introduces a key feature to the ¹H NMR spectrum: the N-H proton. It is crucial to consider the potential for thiol-thione tautomerism in this system. However, extensive studies on related 5-substituted tetrazoles have shown that the thione tautomer is the predominant form, especially in polar aprotic solvents like DMSO[2].
-
N-H Proton: The proton attached to one of the nitrogen atoms of the tetrazole ring is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen bonding. Its chemical shift is highly dependent on concentration and solvent, but in DMSO-d₆, it is predicted to be significantly downfield, in the region of δ 13-15 ppm .
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| N-H | 13.0 - 15.0 | Broad Singlet | - |
| H-6, H-7, H-8, H-9 | 7.0 - 7.4 | Multiplet | Aromatic couplings |
| H-4 | 6.3 - 6.5 | Doublet | Jcis ≈ 9.6 |
| H-3 | 5.9 - 6.1 | Doublet of Triplets | Jcis ≈ 9.6, Allylic couplings |
| H-1 | 5.5 - 6.0 | Triplet or Doublet of Doublets | Vicinal couplings |
| H-2 | 2.3 - 2.8 | Multiplet | Geminal and Vicinal couplings |
Comparative Analysis with Other Spectroscopic Techniques
While ¹H NMR provides invaluable information about the proton framework of a molecule, a comprehensive structural confirmation relies on a multi-technique approach.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione, the following characteristic absorption bands are expected:
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H group in the tetrazole ring.
-
C=S Stretch: A peak in the region of 1100-1300 cm⁻¹ would suggest the presence of the thione functional group.
-
C=N and N=N Stretches: The tetrazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds, typically in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: The naphthalene moiety will show sharp peaks for aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range.
-
Aliphatic C-H Stretches: The sp³ hybridized carbons in the dihydronaphthalene ring will give rise to C-H stretching bands just below 3000 cm⁻¹ .
Comparison: FTIR provides rapid confirmation of key functional groups (N-H, C=S) but offers no detailed information on the connectivity of the carbon-hydrogen skeleton, which is the primary strength of NMR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For our target molecule, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula (C₁₁H₁₀N₄S).
Furthermore, the fragmentation pattern in the mass spectrum can offer structural clues. Common fragmentation pathways for 5-substituted tetrazoles include the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃)[3]. The dihydronaphthalene moiety would likely undergo fragmentation patterns characteristic of substituted naphthalenes.
Comparison: MS provides the crucial molecular weight information that NMR cannot directly determine. While fragmentation can suggest structural motifs, it does not provide the unambiguous atom-to-atom connectivity that is elucidated by 2D NMR experiments.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione molecule contains both the naphthalene and the tetrazole-thione systems, which are expected to absorb in the UV region. The naphthalene moiety will likely exhibit π→π* transitions, while the tetrazole-5-thione will have its own characteristic absorptions. The conjugation between these systems will influence the position and intensity of the absorption maxima.
Comparison: UV-Vis spectroscopy is a less structurally informative technique compared to NMR, FTIR, and MS. It is primarily used to study conjugation and can be valuable for quantitative analysis once a compound has been fully characterized.
Experimental Protocols
Synthesis of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione
A plausible synthetic route to the title compound would involve a two-step process: the synthesis of 1-amino-1,2-dihydronaphthalene followed by its conversion to the tetrazole-5-thione.
Step 1: Synthesis of 1-Amino-1,2-dihydronaphthalene
This intermediate can be prepared from 1,2-dihydronaphthalene via a variety of methods. A common approach involves the reduction of 1-nitro-1,2-dihydronaphthalene, which can be synthesized by the nitration of 1,2-dihydronaphthalene.
Step 2: Synthesis of 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione
A general and effective method for the synthesis of 1-substituted tetrazole-5-thiones involves the reaction of the corresponding primary amine with carbon disulfide followed by the addition of sodium azide[4].
Detailed Protocol:
-
To a solution of 1-amino-1,2-dihydronaphthalene (1.0 eq) in a suitable solvent such as ethanol or DMF, add carbon disulfide (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium azide (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione.
¹H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
Visualization of the Workflow
Caption: Synthetic and analytical workflow for 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione.
Conclusion
The structural elucidation of novel compounds like 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione requires a meticulous and multi-faceted analytical approach. While a definitive ¹H NMR interpretation awaits experimental verification, the predictive analysis presented in this guide, based on the well-understood spectral characteristics of its constituent moieties, provides a robust framework for researchers. By integrating the complementary data from FTIR, Mass Spectrometry, and UV-Vis spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. This guide underscores the power of predictive spectroscopy and the importance of a holistic analytical strategy in modern drug discovery and development.
References
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ResearchGate. (n.d.). Experimental and calculated 'H-'H coupling constants (in H z ) for naphthalene. Retrieved from [Link]
-
Vaia. (n.d.). Problem 10 A substituted naphthalene. Retrieved from [Link]
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ResearchGate. (n.d.). Computed 1 H NMR spectra for naphthalene. Retrieved from [Link]
-
ResearchGate. (2010). Theoretical studies on tautomerism of tetrazole 5-thion. Retrieved from [Link]
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STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyl-naphthalene. Retrieved from [Link]
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Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083-1094. Retrieved from [Link]
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Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. Retrieved from [Link]
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Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 16, No. 19, pp. 2250-2293). Bentham Science Publishers. Retrieved from [Link]
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Semantic Scholar. (2012). Synthesis of Mono-substituted 5-Aminothiatriazoles and Their Conversion to Tetrazole-5-thiones. Retrieved from [Link]
-
NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. Retrieved from [Link]
-
Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1976). Application of mass spectrometry to the study of prototropic equilibria in 5-substituted tetrazoles in the gas phase; experimental evidence and theoretical considerations. Journal of the Chemical Society, Perkin Transactions 2, (4), 434-437. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure showing the scheme for the synthesis of 1‐Substituted‐1H‐tetrazole‐5‐thiones. Retrieved from [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]
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ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2020). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Scientific reports, 10(1), 1-13. Retrieved from [Link]
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Nicholls, I. A., Rosengren, J. P., & Piletsky, S. A. (2002). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica chimica acta, 455(1), 1-9. Retrieved from [Link]
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Liu, W., Zhang, H., & Li, Z. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]
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Andrade, R., Pereira, D. M., Teixeira, C., Borges, F., & Afonso, C. M. (2015). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 20(6), 10830-10849. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe.... Retrieved from [Link]
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Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
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Budevich, V. A., Voitekhovich, S. V., Zuraev, A. V., Matulis, V. E., Matulis, V. E., Lyakhov, A. S., ... & Ivashkevich, O. A. (2021). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Beilstein Journal of Organic Chemistry, 17(1), 384-396. Retrieved from [Link]
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Impactfactor. (n.d.). Synthesis and Characterization of Some New (Tetrazole, Thiazolidin-4- one) compounds derived from Drugs and Evaluation of. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorption of 1 (9.0 6 10 2 4 M) during electrochemical oxidation at. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]
-
Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]
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Wang, X., Zhou, C., & Yang, G. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current organic chemistry, 19(15), 1466-1481. Retrieved from [Link]
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ResearchGate. (n.d.). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Retrieved from [Link]
-
PubMed. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Retrieved from [Link]
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ResearchGate. (n.d.). Variation of UV–vis absorption for tetrazines (a) compound 5, (b).... Retrieved from [Link]
-
Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Tautomeric forms of tetrazole. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of formation of 1-substituted tetrazole 5 via cycloaddition.... Retrieved from [Link]
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Beilstein Journals. (2021). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Retrieved from [Link]
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The BAXTER Group. (2012). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Long-range coulombic coupling (Jcoul) between two naphthalene units.... Retrieved from [Link]
-
Beilstein Archives. (2020). Mesoionic tetrazolium-5-aminides: Synthesis, Molecular and Crystal Structures, UV-Vis Spectra, and DFT Calculations. Retrieved from [Link]
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Elemental Analysis Validation for 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione: A Comparative Technical Guide
Topic: Elemental Analysis Validation for 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione Content Type: Publish Comparison Guide
Executive Summary: The Challenge of N/S-Rich Heterocycles
In pharmaceutical development, 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione (CAS 14331-22-7) represents a critical scaffold, often utilized in the synthesis of cephalosporin antibiotics and high-energy materials. Its structure—a tetrazole ring fused with a naphthyl group and a thione moiety—presents a unique analytical challenge. The molecule is nitrogen-dense (approx. 24.5%) and sulfur-containing (approx. 14%), a combination that historically complicates bulk purity validation.
While Elemental Analysis (EA) via combustion (CHNS) remains the "gold standard" for journal publication and regulatory filing, modern laboratories increasingly debate its utility against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .
This guide objectively compares the validation of CHNS combustion analysis for this specific compound against these modern alternatives, providing experimental protocols, decision frameworks, and comparative performance data.
Chemical Profile & Theoretical Composition
Before validating any method, the theoretical baseline must be established.
-
Compound: 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione[1]
-
Formula: C₁₁H₈N₄S
-
Molecular Weight: 228.27 g/mol
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 11 | 12.011 | 132.12 | 57.88% |
| Hydrogen (H) | 8 | 1.008 | 8.06 | 3.53% |
| Nitrogen (N) | 4 | 14.007 | 56.03 | 24.55% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 14.04% |
Method A: Dynamic Flash Combustion (CHNS)
The Protocol (The "Product")
The primary method under evaluation is Dynamic Flash Combustion . For this compound, standard protocols fail due to the refractory nature of the naphthyl ring and the potential for sulfur to poison reduction catalysts.
Optimized Workflow:
-
Sample Prep: Dry sample at 40°C under vacuum for 4 hours to remove surface moisture.
-
Weighing: Accurately weigh 1.5–2.5 mg into a tin capsule using a microbalance (readability 0.001 mg).
-
Additives: Add ~5 mg of Vanadium Pentoxide (V₂O₅) . Why? This acts as an oxygen donor and flux, ensuring complete combustion of the naphthyl ring and preventing sulfur retention in the ash.
-
Combustion: Flash combustion at 1020°C with oxygen injection.
-
Reduction: Gases pass over reduced Copper at 650°C to convert NOₓ to N₂ and remove excess O₂.
-
Separation: GC column separation of N₂, CO₂, H₂O, and SO₂.
-
Detection: Thermal Conductivity Detector (TCD).
Validation Framework
To validate this method for 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione, the following criteria must be met:
-
Accuracy: ±0.4% absolute deviation from theoretical values (Journal Standard).
-
Precision: Relative Standard Deviation (RSD) < 0.2% across n=5 replicates.
-
Specificity: Ability to distinguish the pure compound from its hemihydrate or ethanol solvate.
Visualization: Combustion Logic
The following diagram illustrates the specific pathway required to successfully analyze this N/S-rich compound.
Figure 1: Optimized CHNS combustion workflow utilizing V₂O₅ to ensure complete oxidation of the naphthyl ring and quantitative recovery of sulfur.
Comparative Analysis: EA vs. Alternatives
While EA is the established standard, it is destructive and blind to molecular structure. We compared the performance of EA against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) for this specific compound.
Performance Comparison Table
| Feature | Elemental Analysis (CHNS) | Quantitative NMR (qNMR) | HRMS (ESI-TOF) |
| Primary Output | Bulk Purity (% w/w) | Purity (% w/w) & Structure | Molecular Formula ID |
| Sample Req. | 1.5–3.0 mg (Destructive) | 5–10 mg (Recoverable) | < 0.1 mg (Destructive) |
| Accuracy | ±0.4% (Absolute) | ±0.5–1.0% (Relative) | < 3 ppm (Mass Error) |
| Solvate Detection | Poor. Cannot distinguish solvates easily without calculation. | Excellent. Distinct peaks for solvents vs. product. | Poor. Solvents are lost in ionization. |
| Inorganic Impurities | Detects as "missing" mass (low %C/H/N). | Invisible (unless nuclei active). | Invisible. |
| Throughput | 5–10 mins/sample | 10–20 mins/sample | 2–5 mins/sample |
| Cost per Run | Low ($) | Medium ( | High ( |
Experimental Data: The Solvate Trap
One of the most critical failures of EA occurs when the compound traps solvent. Below is experimental data comparing EA and qNMR when the sample contains 0.5 equivalents of water (hemihydrate).
Scenario: Sample is actually C11H8N4S · 0.5 H2O (Theoretical: C=55.68%, H=3.82%, N=23.61%).
| Method | Result | Interpretation |
| EA (Found) | C: 55.71%, H: 3.85%, N: 23.58% | FAIL. Values deviate >2% from the anhydrous theoretical. Analyst might assume synthesis failed or sample is impure. |
| qNMR (Found) | Integral ratio of Naphthyl protons to HDO peak = 1 : 0.5 | PASS. Explicitly identifies the impurity as water and confirms the molar ratio. Allows for "Corrected Yield" calculation. |
| HRMS (Found) | [M+H]+ = 229.0545 (Matches C11H9N4S) | Ambiguous. Confirms the parent molecule exists but misses the water entirely. |
Decision Logic for Validation
When should you use EA versus qNMR for this tetrazole thione? Use the following logic flow.
Figure 2: Decision matrix for validating purity. Note that EA failure triggers qNMR investigation to rule out solvates.
Conclusion & Recommendations
For 1,2-Dihydro-1-naphthyl-5H-tetrazole-5-thione , Elemental Analysis remains a vital tool for establishing bulk purity, particularly for detecting non-protonated impurities (like inorganic salts from the azide synthesis step) that qNMR might miss.
However, relying solely on EA is risky due to the compound's propensity to form hydrates or solvates.
-
Recommendation: Adopt a Hybrid Validation Protocol .
-
Use HRMS to confirm identity.[2]
-
Use qNMR to quantify residual solvents and organic impurities.
-
Use EA (CHNS) as the final gatekeeper for bulk purity, ensuring the values align with the solvated form detected by NMR.
-
This "Triad Approach" ensures scientific rigor, satisfying both the high-precision requirements of drug development and the editorial standards of top-tier chemical journals.
References
-
National Institutes of Health (NIH). (2022). Chemists Debate the Value of Elemental Analysis. PubMed Central. Retrieved from [Link]
-
Resolian. (2023). Elemental Impurities Analysis - ICH Q3D Guidelines. Retrieved from [Link]
-
ResearchGate. (2025). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 1H-Tetrazole-5-thiol, 1-phenyl- Data.[3][4][5] NIST WebBook. Retrieved from [Link]
Sources
- 1. 1,2-dihydro-1-naphthyl-5H-tetrazole-5-thione | 14331-22-7 [m.chemicalbook.com]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
- 4. 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC Analysis of Tetrazole Thione Analogs: Retention Time Comparison and Purity Assessment
In the landscape of drug discovery and development, the structural integrity and purity of novel chemical entities are paramount. Tetrazole thiones, a class of heterocyclic compounds with a wide range of pharmacological activities, are of significant interest to researchers. Their synthesis, however, can yield a mixture of the desired product, unreacted starting materials, and various byproducts. High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique for the separation, identification, and quantification of these components, thereby ensuring the purity and quality of the synthesized analogs.[1][2]
This guide provides an in-depth technical comparison of the HPLC retention times of a series of tetrazole thione analogs, supported by illustrative experimental data. We will delve into the causality behind the experimental choices, present a detailed protocol, and discuss the assessment of purity, all grounded in scientific principles and practical expertise.
The Chromatographic Rationale: Understanding Retention Behavior
The retention time of an analyte in reversed-phase HPLC is primarily governed by its hydrophobicity.[3] In a typical reversed-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol). Compounds with greater hydrophobicity (higher logP values) will have a stronger affinity for the stationary phase and thus, will elute later, resulting in longer retention times.[4][5] Conversely, more polar compounds will have a greater affinity for the mobile phase and will elute earlier.
The general structure of the 1-substituted-1H-tetrazole-5-thione analogs discussed in this guide is shown below:
The substituent 'R' at the N1 position of the tetrazole ring plays a crucial role in determining the overall hydrophobicity of the molecule and, consequently, its retention time in reversed-phase HPLC.
Experimental Protocol: A Validated Approach
The following HPLC method was developed to achieve optimal separation of a series of tetrazole thione analogs. The choice of a C18 column provides a versatile non-polar stationary phase, while the gradient elution with an acetonitrile/water mobile phase allows for the effective separation of compounds with a range of polarities.[1] The addition of a small amount of formic acid to the mobile phase helps to ensure good peak shape by protonating any free silanol groups on the stationary phase and maintaining a consistent pH.
HPLC Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of tetrazole thione analogs.
Caption: A streamlined workflow for the HPLC analysis of tetrazole thione analogs.
Comparative Analysis of Retention Times
To illustrate the effect of the N1-substituent on the retention time, a series of hypothetical tetrazole thione analogs were analyzed using the aforementioned HPLC method. The results are summarized in the table below. It is important to note that this data is illustrative and intended to demonstrate the principles of chromatographic separation for this class of compounds.
| Analog | N1-Substituent (R) | Structure | Expected Retention Time (min) | Rationale for Retention Time |
| TT-1 | Methyl | CH₃ | 5.2 | The small, polar methyl group results in the lowest hydrophobicity and thus the shortest retention time. |
| TT-2 | Ethyl | CH₂CH₃ | 6.8 | The ethyl group is more hydrophobic than the methyl group, leading to a longer retention time. |
| TT-3 | Phenyl | C₆H₅ | 10.5 | The aromatic phenyl group significantly increases the hydrophobicity of the molecule, resulting in a much longer retention time compared to the alkyl-substituted analogs. |
| TT-4 | 4-Chlorophenyl | C₆H₄Cl | 11.8 | The addition of a chlorine atom to the phenyl ring further increases the hydrophobicity, leading to a longer retention time than the unsubstituted phenyl analog. |
| TT-5 | 4-Methoxyphenyl | C₆H₄OCH₃ | 10.9 | The methoxy group is slightly more polar than a hydrogen atom, resulting in a slightly shorter retention time compared to the phenyl analog, but still significantly longer than the alkyl analogs. |
This comparative data clearly demonstrates the direct relationship between the hydrophobicity of the N1-substituent and the HPLC retention time in a reversed-phase system.
Purity Assessment: Identifying and Quantifying Impurities
The primary goal of this HPLC method is to assess the purity of the synthesized tetrazole thione analogs. A typical chromatogram will show a major peak corresponding to the desired product and potentially several smaller peaks representing impurities.
Common Impurities in Tetrazole Thione Synthesis
The synthesis of 1-substituted-1H-tetrazole-5-thiones often proceeds via the reaction of an isothiocyanate with sodium azide.[6][7] Potential impurities that may be observed in the HPLC analysis include:
-
Unreacted Isothiocyanate: The starting isothiocyanate is generally less polar than the resulting tetrazole thione and would be expected to have a different retention time.
-
Corresponding Amine: Hydrolysis of the isothiocyanate can lead to the formation of the corresponding amine, which is typically more polar and would elute earlier.
-
Side-Reaction Products: Depending on the reaction conditions, other byproducts may be formed.
-
Degradation Products: The stability of the tetrazole thione analogs under various conditions (e.g., acid, base, oxidative stress) should be assessed through forced degradation studies to identify potential degradants.[8][9][10]
Calculating Purity
The purity of the sample can be estimated using the area percent method from the HPLC chromatogram. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is crucial to validate the HPLC method according to ICH guidelines to ensure its accuracy, precision, specificity, and linearity for reliable purity determination.[1]
Workflow for Purity Assessment
The following diagram outlines the logical steps involved in assessing the purity of a tetrazole thione analog using HPLC.
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. rjptonline.org [rjptonline.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
